molecular formula C18H20F3N5O2S B10945265 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10945265
M. Wt: 427.4 g/mol
InChI Key: KXBIGZJSTAHRPJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring with various substituents, including difluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through reactions involving difluoroacetoacetic acid and triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine . The fluorophenyl group is added through a substitution reaction involving fluorobenzene derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This can disrupt metabolic pathways and lead to therapeutic effects .

Properties

Molecular Formula

C18H20F3N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H20F3N5O2S/c1-12-17(13(2)26(23-12)18(20)21)29(27,28)22-9-3-10-25-11-8-16(24-25)14-4-6-15(19)7-5-14/h4-8,11,18,22H,3,9-10H2,1-2H3

InChI Key

KXBIGZJSTAHRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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